molecular formula C7H10O3 B13120922 Ethyl2,5-dihydrofuran-2-carboxylate

Ethyl2,5-dihydrofuran-2-carboxylate

Cat. No.: B13120922
M. Wt: 142.15 g/mol
InChI Key: IUCPABAPTDGTHB-UHFFFAOYSA-N
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Description

Ethyl 2,5-dihydrofuran-2-carboxylate is a heterocyclic compound featuring a partially unsaturated furan ring with an ester group at position 2. This structure confers unique reactivity, making it valuable in organic synthesis, particularly in cyclization reactions and as a precursor for bioactive molecules.

Properties

IUPAC Name

ethyl 2,5-dihydrofuran-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c1-2-9-7(8)6-4-3-5-10-6/h3-4,6H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUCPABAPTDGTHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C=CCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,5-dihydrofuran-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl 2-chloro-3-oxobutanoate with malonic acid dinitrile in the presence of sodium ethoxide. This reaction yields ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate, which can be further processed to obtain the desired compound .

Another method involves the condensation of acetylacetone with ethyl bromopyruvate, followed by cyclization and aromatization to form ethyl 4-acetyl-5-methylfuran-3-carboxylate .

Industrial Production Methods

Industrial production of ethyl 2,5-dihydrofuran-2-carboxylate typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, cost, and availability of starting materials. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,5-dihydrofuran-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions

    Oxidation: Oxidation of ethyl 2,5-dihydrofuran-2-carboxylate can be achieved using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, which can replace specific functional groups in the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions result in the formation of various derivatives with modified functional groups.

Scientific Research Applications

Ethyl 2,5-dihydrofuran-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2,5-dihydrofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its derivatives can inhibit enzymes or disrupt cellular processes, leading to antimicrobial or anticancer effects . The exact mechanism depends on the specific derivative and its target.

Comparison with Similar Compounds

Methyl 5-Benzoyl-4-p-Tolyl-4,5-Dihydrofuran-2-Carboxylate (3d)

  • Structure : Contains a benzoyl group at position 5 and a p-tolyl group at position 3.
  • Key Data :
    • NMR : Distinct ¹H and ¹³C NMR shifts confirm substituent effects on ring electron density .
    • Synthesis : Prepared via tandem reactions of β,γ-unsaturated carbonyls.
  • Comparison : The methyl ester and bulky p-tolyl substituent reduce solubility in polar solvents compared to ethyl esters. The benzoyl group enhances electrophilicity at position 5, favoring nucleophilic attacks.

Ethyl 2-Phenyl-2,5-Dihydrofuran-2-Carboxylate (7)

  • Structure : Ethyl ester with a phenyl group at position 2.
  • Key Data: Synthesis: Synthesized via 5-endo-dig cyclization using t-BuOK in DMF, yielding 12% as a colorless oil .
  • Comparison : The ethyl ester may improve lipophilicity versus methyl esters, influencing bioavailability in pharmaceutical applications.

Methyl 2-((R)-2-Chloro-3-Methoxy-3-Oxopropyl)-5-Oxo-2,5-Dihydrofuran-2-Carboxylate (471)

  • Structure : Features a 5-oxo group and a chloro-methoxy substituent.
  • Key Data :
    • Synthesis : Derived via α-chlorination screening studies, emphasizing the role of electron-withdrawing groups in directing reactivity .
  • Comparison: The 5-oxo group increases ring strain and electrophilicity, enhancing susceptibility to nucleophilic addition compared to the non-oxidized target compound.

Ethyl rac-(4S,5R)-3-(3,4-Difluoro-2-Methoxyphenyl)-5-(Difluoromethyl)-4,5-Dimethyl-4,5-Dihydrofuran-2-Carboxylate

  • Structure : Complex substituents including difluoromethyl, dimethyl, and difluoro-methoxyphenyl groups.
  • Key Data :
    • Synthesis : Purified via flash chromatography with 50% yield, indicating optimized conditions for sterically hindered systems .
  • Comparison : Fluorinated groups enhance metabolic stability and lipophilicity, making this analogue more suited for medicinal chemistry applications than the parent compound.

Ethyl 4,5,5-Trimethyl-2-Oxo-2,5-Dihydrofuran-3-Carboxylate

  • Structure : Trimethyl and 2-oxo substituents.
  • Key Data: Properties: The oxo group at position 2 stabilizes the enolate form, facilitating conjugate additions .
  • Comparison : Increased steric hindrance from trimethyl groups may limit reactivity at positions 4 and 5, contrasting with less-substituted analogues.

Methyl 2,5-Dimethoxy-2,5-Dihydrofuran-2-Carboxylate

  • Structure : Two methoxy groups at positions 2 and 4.
  • Key Data :
    • Molecular Weight : 188.18 g/mol .
    • Synthesis : Methoxy groups are introduced via etherification, enhancing electron density on the ring.
  • Comparison : The electron-rich ring may favor electrophilic aromatic substitution, unlike the target compound’s unactivated system.

Key Findings and Implications

  • Ester Group Impact : Ethyl esters generally offer improved lipophilicity over methyl esters, influencing drug-likeness parameters.
  • Substituent Effects : Electron-withdrawing groups (e.g., oxo, chloro) increase electrophilicity, while bulky groups (e.g., phenyl, trimethyl) hinder reactivity.
  • Synthesis Optimization : Yields vary significantly (12–50%), highlighting the importance of substituent choice and reaction conditions in dihydrofuran chemistry.

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